4'-Bromo-2,2,2,2',5'-pentafluoroacetophenone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone typically involves the halogenation of acetophenone derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure the selective introduction of halogen atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products: The major products formed from these reactions include various substituted acetophenones and biaryl compounds, which are useful intermediates in organic synthesis .
Scientific Research Applications
4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone involves its interaction with various molecular targets. The halogen atoms enhance its reactivity, allowing it to participate in multiple chemical reactions. The pathways involved include electrophilic aromatic substitution and nucleophilic addition, which are crucial for its role in organic synthesis .
Comparison with Similar Compounds
2-Bromo-5-fluoropyridine: Another halogenated aromatic compound used in organic synthesis.
4-Bromo-2,5-dimethoxyamphetamine: A compound with different applications but similar halogenation patterns
Uniqueness: 4’-Bromo-2,2,2,2’,5’-pentafluoroacetophenone is unique due to its specific combination of bromine and multiple fluorine atoms, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and industrial applications .
Properties
IUPAC Name |
1-(4-bromo-2,5-difluorophenyl)-2,2,2-trifluoroethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2BrF5O/c9-4-2-5(10)3(1-6(4)11)7(15)8(12,13)14/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJGWIUAVFDEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2BrF5O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.